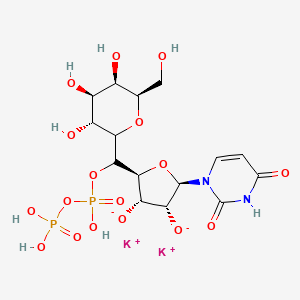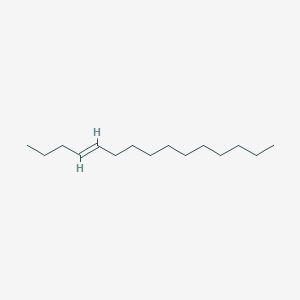
trans-4-Pentadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Pentadecene: is an organic compound with the molecular formula C15H30 . It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the fourth carbon atom in the trans configuration. This compound is also known by its IUPAC name, (E)-4-Pentadecene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-4-Pentadecene is through the partial hydrogenation of 4-pentadecyn-1-ene using a Lindlar catalyst. This reaction selectively reduces the triple bond to a double bond in the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process is carried out under controlled conditions to ensure the formation of the trans isomer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Pentadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Hydrogenation: The compound can be fully hydrogenated to form pentadecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: this compound can react with halogens such as bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Hydrogenation: H2, Pd/C or Pt/C
Halogenation: Br2, Cl2
Major Products:
Epoxides and Diols: From oxidation reactions.
Pentadecane: From hydrogenation.
Dihalogenated Alkanes: From halogenation.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: trans-4-Pentadecene is used as a model compound in studies of catalytic processes, particularly in the development of new catalysts for alkene transformations.
Biology:
Biomimetic Studies: The compound is used in biomimetic studies to understand the behavior of natural alkenes in biological systems.
Medicine:
Drug Development: this compound is explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry:
Lubricants and Surfactants: The compound is used in the formulation of lubricants and surfactants due to its long hydrocarbon chain and chemical stability.
Mecanismo De Acción
The mechanism by which trans-4-Pentadecene exerts its effects depends on the specific application. In catalytic processes, the double bond in the trans configuration allows for selective interactions with catalysts, facilitating various chemical transformations. In biological systems, the compound can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
cis-4-Pentadecene: The cis isomer of 4-Pentadecene, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
Pentadecane: The fully saturated alkane counterpart, which lacks the double bond and thus has different reactivity and applications.
Uniqueness: trans-4-Pentadecene is unique due to its trans configuration, which imparts distinct physical properties such as higher melting and boiling points compared to its cis isomer. This configuration also influences its reactivity and interactions in both chemical and biological systems.
Propiedades
Número CAS |
74392-34-0 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
(E)-pentadec-4-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7,9H,3-6,8,10-15H2,1-2H3/b9-7+ |
Clave InChI |
IYDCZCBVYAESDR-VQHVLOKHSA-N |
SMILES isomérico |
CCCCCCCCCC/C=C/CCC |
SMILES canónico |
CCCCCCCCCCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


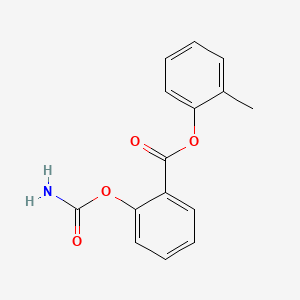
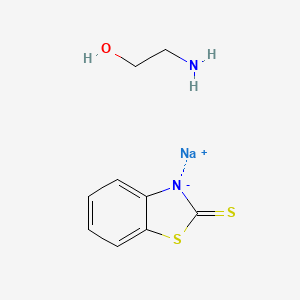
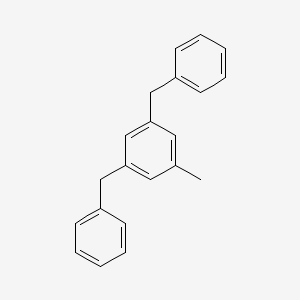
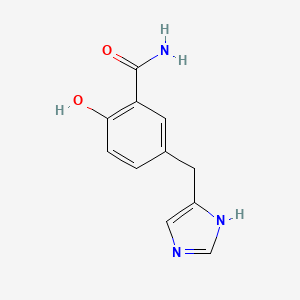


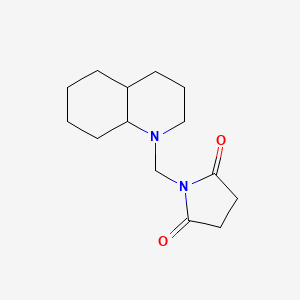
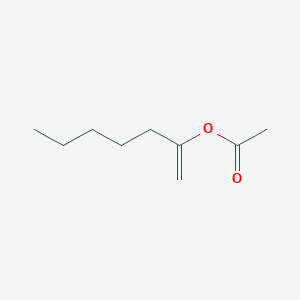
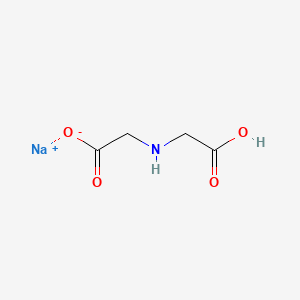
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
